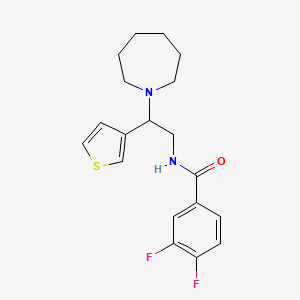![molecular formula C16H13N5O B2586586 6-{5H,6H,7H,8H-吡啶并[4,3-d]嘧啶-6-羰基}喹喔啉 CAS No. 1796946-79-6](/img/structure/B2586586.png)
6-{5H,6H,7H,8H-吡啶并[4,3-d]嘧啶-6-羰基}喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring
科学研究应用
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets .
For instance, derivatives of this compound have been investigated for their anticancer properties, as they can inhibit the activity of certain enzymes involved in cancer cell proliferation.
准备方法
The synthesis of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrido[4,3-d]pyrimidine derivatives with quinoxaline derivatives under specific reaction conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to construct the complex ring system. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity of the final product .
化学反应分析
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of this compound can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydro derivatives.
作用机制
The mechanism of action of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
For example, in the context of its anticancer activity, the compound may inhibit the activity of tyrosine kinases, which are enzymes that promote cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
相似化合物的比较
6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidine derivatives and quinoxaline derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity .
For instance, pyrido[4,3-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Quinoxaline derivatives, on the other hand, are often studied for their antimicrobial and antitumor activities . The unique combination of these two moieties in 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline may confer distinct properties that make it a valuable compound for further research and development .
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQVMKCZPOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2586505.png)

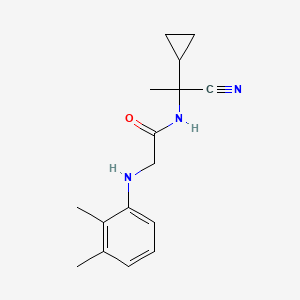
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
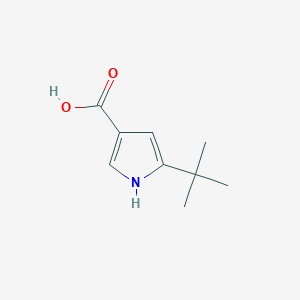
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
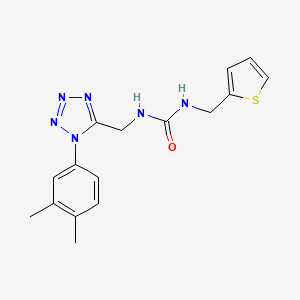
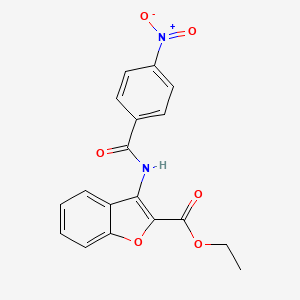
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586517.png)
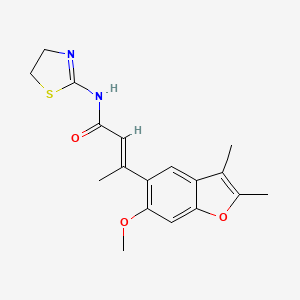
![N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide](/img/structure/B2586522.png)
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)
